N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide
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Overview
Description
Reagents: Isocyanate derivatives.
Conditions: Mild heating with a solvent such as dichloromethane.
Step 3: Formation of N-methylprop-2-enamide
Reagents: Methylamine, acrylamide.
Conditions: Room temperature reaction in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide typically involves multiple steps. One common route starts with the preparation of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine. This intermediate is then reacted with appropriate reagents to introduce the carbamoyl and prop-2-enamide groups.
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Step 1: Synthesis of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine
Reagents: 2,6-dimethylpyrimidine, piperidine, suitable catalysts.
Conditions: Typically involves heating under reflux with a solvent like ethanol.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reagents: Common oxidizing agents like potassium permanganate.
Conditions: Typically performed in an aqueous medium.
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Reduction: : Reduction reactions can target the pyrimidine ring or the amide group.
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Anhydrous conditions in an organic solvent.
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Substitution: : The compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols.
Conditions: Mild heating in a polar solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also piperidine derivatives with pyrimidine rings and have been studied for their potential as protein kinase inhibitors.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Another pyrimidine derivative with applications in antimicrobial research.
Uniqueness
N-({[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]carbamoyl}methyl)-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of both carbamoyl and prop-2-enamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-5-17(24)21(4)11-16(23)20-14-7-6-8-22(10-14)15-9-12(2)18-13(3)19-15/h5,9,14H,1,6-8,10-11H2,2-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJPYRWDLSIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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